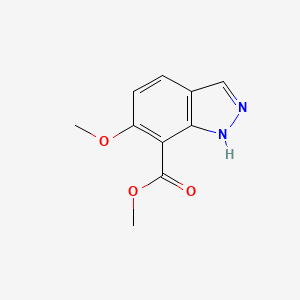![molecular formula C7H11BrNO3P B6610423 [3-(aminomethyl)phenyl]phosphonic acid hydrobromide CAS No. 2763758-69-4](/img/structure/B6610423.png)
[3-(aminomethyl)phenyl]phosphonic acid hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-(Aminomethyl)phenyl]phosphonic acid hydrobromide (AMPAH) is a bromide salt of phosphonic acid that has a wide variety of applications in scientific research, ranging from biochemical and physiological studies to drug discovery and development. AMPAH is a versatile reagent that has been used in a variety of reactions, including nucleophilic substitution, oxidation-reduction reactions, and hydrolysis. It is also a useful tool for studying the mechanism of action of various compounds.
作用机制
The mechanism of action of [3-(aminomethyl)phenyl]phosphonic acid hydrobromide is not fully understood, but it is believed to act as a proton shuttle, allowing for the transfer of protons between molecules. This allows for the formation of new bonds, as well as the breaking of existing bonds. It also facilitates the exchange of electrons between molecules, which is important for the formation of new compounds. In addition, [3-(aminomethyl)phenyl]phosphonic acid hydrobromide can act as a catalyst, allowing for the formation of new compounds at a faster rate.
Biochemical and Physiological Effects
The biochemical and physiological effects of [3-(aminomethyl)phenyl]phosphonic acid hydrobromide are not well understood. However, it is believed to have an effect on the metabolism of proteins and other compounds, as well as on the activity of enzymes. It is also believed to have an effect on the transport of ions and other molecules across cell membranes. In addition, it is believed to have an effect on the production of hormones and other regulatory molecules.
实验室实验的优点和局限性
The main advantage of using [3-(aminomethyl)phenyl]phosphonic acid hydrobromide in lab experiments is its versatility. It can be used in a variety of reactions, and it can be used to study the structure and function of proteins and enzymes. It is also relatively inexpensive and easy to obtain. However, there are some limitations to its use. For example, it can be toxic if not handled properly, and it can react with other compounds if not stored properly.
未来方向
The potential future directions for using [3-(aminomethyl)phenyl]phosphonic acid hydrobromide are numerous. It could be used to develop new drugs, to study the effects of environmental toxins, and to study the effects of drugs on the body. It could also be used to study the structure and function of proteins and enzymes, and to study the mechanism of action of various compounds. In addition, it could be used to study the metabolism of proteins and other compounds, and to study the transport of ions and other molecules across cell membranes. Finally, it could be used to study the production of hormones and other regulatory molecules.
合成方法
[3-(aminomethyl)phenyl]phosphonic acid hydrobromide is synthesized by the reaction of phosphonic acid and bromide ion. The reaction is typically carried out in aqueous solution, and the reaction conditions can vary depending on the desired product. Generally, the reaction is conducted at room temperature and the pH is adjusted to the desired level. The reaction can be catalyzed by a variety of compounds, including transition metals, acids, and bases.
科学研究应用
[3-(aminomethyl)phenyl]phosphonic acid hydrobromide is widely used in scientific research, particularly in biochemical and physiological studies. It is often used as a reagent for the synthesis of other compounds, such as peptides and proteins. It is also used to study the mechanism of action of various compounds, as well as to study the structure and function of proteins and enzymes. In addition, [3-(aminomethyl)phenyl]phosphonic acid hydrobromide can be used to study the effects of drugs on the body, and to study the effects of environmental toxins on the body.
属性
IUPAC Name |
[3-(aminomethyl)phenyl]phosphonic acid;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10NO3P.BrH/c8-5-6-2-1-3-7(4-6)12(9,10)11;/h1-4H,5,8H2,(H2,9,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXPSTSVATLNPSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)P(=O)(O)O)CN.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrNO3P |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.04 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[1,1'-biphenyl]-4-carbonyl}-4-methoxy-2-azabicyclo[2.1.1]hexane](/img/structure/B6610347.png)
![1-(tert-butyldimethylsilyl)-7-oxa-1-azaspiro[3.5]nonan-2-one](/img/structure/B6610353.png)
![1-(bromomethyl)-5-phenyl-3-oxabicyclo[3.1.1]heptane](/img/structure/B6610359.png)



![1-nitro-3-[1-(trifluoromethyl)cyclopropyl]benzene](/img/structure/B6610392.png)

![(2-{6-methoxyimidazo[1,5-a]pyridin-3-yl}ethyl)dimethylamine dihydrochloride](/img/structure/B6610398.png)
sulfamoyl}benzene-1-sulfonyl fluoride](/img/structure/B6610405.png)



